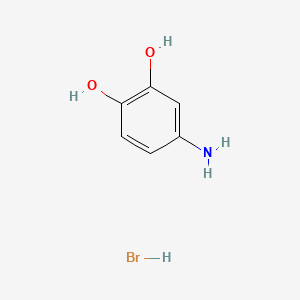

4-Aminobenzene-1,2-diol hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-aminobenzene-1,2-diol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2.BrH/c7-4-1-2-5(8)6(9)3-4;/h1-3,8-9H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMAHPMGEFWJMCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655085 | |

| Record name | 4-Aminobenzene-1,2-diol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158627-59-9 | |

| Record name | 4-Aminobenzene-1,2-diol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 4-Aminobenzene-1,2-diol Hydrobromide

Foreword

For professionals engaged in the intricate world of drug discovery and chemical research, a profound understanding of a molecule's fundamental properties is not merely academic—it is the bedrock of innovation and safety. 4-Aminobenzene-1,2-diol hydrobromide, a catecholamine salt, presents as a versatile yet sensitive building block. Its dual functionality, comprising a nucleophilic amino group and an easily oxidizable catechol moiety, offers significant synthetic potential while demanding meticulous handling. This guide moves beyond a simple recitation of data, offering a synthesized perspective on the compound's behavior, grounded in established chemical principles. We will explore its physicochemical characteristics, delve into its spectroscopic signature, dissect its reactivity, and establish robust protocols for its safe application, thereby empowering researchers to harness its full potential while ensuring experimental integrity and personal safety.

Molecular Identity and Physicochemical Profile

This compound is the hydrobromide salt of 4-aminocatechol.[1][2] This salt form enhances the stability of the parent compound, which is prone to oxidation. Accurate identification is critical, and it is known by several synonyms.

Common Synonyms: 4-Aminocatechol Hydrobromide, 4-Amino-1,2-benzenediol Hydrobromide. CAS Number: 158627-59-9.[2]

The fundamental physicochemical properties dictate the compound's behavior in various experimental settings, from dissolution to reaction stoichiometry.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈BrNO₂ | [1] |

| Molecular Weight | 206.04 g/mol | [1] |

| Appearance | Solid | |

| Purity | Typically ≥97% | |

| Solubility | Soluble in water.[2][3] | [2][3] |

| Storage Temperature | Room temperature, sealed in a dry environment. |

Table 1: Key Physicochemical Properties of this compound.

Spectroscopic Signature: A Structural Elucidation

Spectroscopic analysis is indispensable for verifying the structure and purity of this compound. The expected spectral data are a direct consequence of its molecular structure, featuring an aromatic ring, hydroxyl groups, and an ammonium group (in the salt form).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. Due to the substitution pattern, three signals in the aromatic region (typically 6.5-8.0 ppm) would be anticipated, exhibiting coupling patterns (e.g., doublets, doublet of doublets) that reveal their relative positions. The protons of the hydroxyl (-OH) and ammonium (-NH₃⁺) groups are exchangeable and may appear as broad singlets; their chemical shift can be highly dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum should display six unique signals for the aromatic carbons, as the substitution pattern removes all symmetry.[2] The carbons bonded to the oxygen and nitrogen atoms will be shifted downfield (higher ppm) compared to the other ring carbons.

Mass Spectrometry (MS)

Mass spectrometry is key for confirming the molecular weight and formula.

-

Molecular Ion Peak: The molecular ion (M+) for the free base (C₆H₇NO₂) is expected at m/z 125.13.[2]

-

Isotopic Pattern: A crucial diagnostic feature will be the presence of bromine in the hydrobromide salt. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[4] Therefore, in the mass spectrum of the full salt, one would look for a characteristic pair of peaks (M and M+2) with nearly equal intensity, corresponding to the intact molecule with each bromine isotope. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement to definitively confirm the elemental composition.[4]

Infrared (IR) Spectroscopy

IR spectroscopy provides confirmation of the key functional groups.

-

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups.

-

N-H Stretch: A series of bands in the 3000-3300 cm⁻¹ region would correspond to the stretching vibrations of the ammonium group.

-

C=C Stretch: Aromatic ring C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.

Reactivity, Stability, and Synthetic Utility

The chemical behavior of this compound is dominated by the interplay of its functional groups.

Key Reactivity Centers

-

Catechol Moiety: The 1,2-diol system is highly susceptible to oxidation. In the presence of oxidizing agents or even atmospheric oxygen, it can be readily converted to the corresponding ortho-quinone. This is the primary pathway for degradation and necessitates careful handling and storage under an inert atmosphere for long-term stability.

-

Amino Group: The aromatic amine, present as its ammonium salt, is a deactivating, meta-directing group in electrophilic aromatic substitution reactions. However, upon deprotonation to the free amine, it becomes a powerful activating, ortho-, para-directing group. This duality allows for controlled reactivity. The free amine can also act as a nucleophile.

-

Aromatic Ring: The ring is highly activated by the two hydroxyl groups and the (deprotonated) amino group, making it susceptible to electrophilic substitution.

Synthetic Applications

The compound's structure makes it a valuable intermediate. A common synthetic route to its parent compound, 4-aminocatechol, involves the reduction of 4-nitrocatechol.[5] This transformation is a cornerstone of aromatic chemistry, converting an electron-withdrawing nitro group into an electron-donating amino group.

Caption: A simplified workflow for the synthesis of 4-aminobenzene-1,2-diol.[5]

This precursor is utilized in the synthesis of dyes and pigments and has been investigated for its biological activities.[6][7] Specifically, it has been identified as a cyclooxygenase-2 (COX-2) inhibitor, giving it anti-inflammatory properties of interest in drug development.[6][7] Furthermore, its stabilized salt form is valuable in formulation studies for ophthalmic drugs.

Safety, Handling, and Experimental Protocols

Given its hazard profile, all handling of this compound must be conducted with stringent safety measures.

Hazard Identification

The compound is classified with multiple hazards. Adherence to the Globally Harmonized System (GHS) is mandatory.

-

Signal Word: Warning.

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

A conservative approach is warranted, treating the compound as a substance of high concern due to the known hazards of related aromatic amines and catechols.[8]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure.[8]

| Protection Type | Specification | Rationale |

| Eyes/Face | Safety goggles and face shield. | Prevents contact with airborne powder and splashes.[8] |

| Hands | Chemical-resistant gloves (e.g., nitrile). | Prevents skin irritation and potential absorption.[3] |

| Body | Chemical-resistant lab coat. | Protects against spills and contamination of personal clothing.[8] |

| Respiratory | NIOSH-approved respirator with P100 cartridges. | Necessary when handling the powder outside a certified chemical fume hood to prevent respiratory irritation.[8] |

Table 2: Recommended Personal Protective Equipment (PPE).

Experimental Protocols

-

Engineering Control: All manipulations of the solid must be performed within a certified chemical fume hood.[3][8]

-

Preparation: Don all required PPE as outlined in Table 2. Designate a specific work area within the fume hood for handling.

-

Weighing: Use dedicated spatulas and weigh boats to prevent cross-contamination.[3] Tare the weigh boat on the analytical balance. Carefully transfer the desired amount of solid.

-

Cleanup: After transfer, carefully clean the spatula and the balance area. Dispose of the weigh boat and any contaminated wipes in a dedicated, sealed hazardous waste container.[8]

-

Pre-computation: Calculate the required mass of the compound and the volume of solvent needed to achieve the target concentration.

-

Solvent Dispensing: In the fume hood, measure the required volume of high-purity water (or other desired aqueous buffer) into an appropriate glass container (e.g., volumetric flask, beaker).

-

Dissolution: Weigh the this compound following Protocol 1. Slowly add the solid to the solvent while stirring to avoid splashing and aid dissolution.[8]

-

Storage: Once fully dissolved, transfer the solution to a properly labeled, sealed, and light-protected container.[3] For enhanced stability, storage at refrigerated temperatures (2-8°C) is recommended unless experimental conditions dictate otherwise.

Caption: General workflow for the safe handling and disposal of this compound.[8]

Conclusion

This compound is a compound of significant utility, particularly as a synthetic intermediate in pharmaceutical and materials science. Its value is intrinsically linked to its reactive catechol and amino functionalities. However, this same reactivity, especially the propensity for oxidation, necessitates a disciplined and informed approach to its handling, storage, and use. By understanding its spectroscopic characteristics, predicting its reactivity, and adhering strictly to safety protocols, researchers can confidently and safely integrate this molecule into their discovery workflows, paving the way for new innovations.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Crysdot LLC. This compound. Crysdot LLC. [Link]

-

Cenmed Enterprises. This compound (C007B-014897). Cenmed Enterprises. [Link]

-

University of Colorado Boulder. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

Sources

- 1. This compound | C6H8BrNO2 | CID 42614270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. lehigh.edu [lehigh.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Buy 4-aminobenzene-1,2-diol | 13047-04-6 [smolecule.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

4-Aminobenzene-1,2-diol hydrobromide CAS number 158627-59-9

An In-Depth Technical Guide to 4-Aminobenzene-1,2-diol hydrobromide (CAS 158627-59-9) for Drug Development Professionals

Executive Summary

This compound (CAS No. 158627-59-9) is the hydrobromide salt of 4-aminobenzene-1,2-diol, a molecule also known as 4-aminocatechol. This salt form offers enhanced stability and handling properties, making it a compound of significant interest for formulation studies, particularly in ophthalmology where it can improve shelf-life. The core molecule, 4-aminocatechol, exhibits notable biological activities, primarily as an inhibitor of Cyclooxygenase-2 (COX-2) and Matrix Metalloproteinases (MMPs).[1][2] These inhibitory actions position it as a valuable scaffold for developing novel therapeutics targeting inflammation, cancer, and arthritis. This guide provides a comprehensive technical overview of its chemical properties, synthesis, biological mechanisms, analytical protocols, and handling procedures, designed to support researchers and scientists in leveraging its full potential in drug discovery and development.

Chemical Identity and Physicochemical Properties

Accurate identification is the foundation of all research. This compound is the stabilized acid salt of the more reactive free base, 4-aminocatechol.[3][4] The hydrobromide form is often preferred in research and development settings to mitigate the oxidation sensitivity inherent in the catechol moiety.

Table 1: Nomenclature and Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 158627-59-9 | [4][5][6] |

| IUPAC Name | 4-aminobenzene-1,2-diol;hydrobromide | [4] |

| Synonyms | 4-amino-1,2-benzenediol hydrobromide, 4-Aminocatechol HBr, 3,4-Dihydroxyaniline Hydrobromide | [4][5] |

| Molecular Formula | C₆H₈BrNO₂ | [4][6] |

| Molecular Weight | 206.04 g/mol | [4][5][6] |

| InChI Key | CMAHPMGEFWJMCI-UHFFFAOYSA-N | [4][5] |

| Parent Compound CAS | 13047-04-6 (4-aminobenzene-1,2-diol) |[3][7] |

The physicochemical properties of the hydrobromide salt are primarily dictated by the parent compound, with the salt formation enhancing aqueous solubility and stability. Most publicly available data pertains to the free base; these values provide a strong proxy for the behavior of the hydrobromide salt in various experimental systems.

Table 2: Comparative Physicochemical Properties

| Property | This compound | 4-aminobenzene-1,2-diol (Free Base) | Source(s) |

|---|---|---|---|

| Appearance | Solid | White to off-white crystalline solid | [3][5][7] |

| Purity | ≥97% (Typical) | N/A | [5] |

| Solubility | N/A | Soluble in water and alcohol | [3][7] |

| Melting Point | N/A | >180°C (decomposes) | [3][7] |

| Boiling Point | 363.8°C at 760 mmHg (Predicted) | 351.9°C at 760 mmHg | [3][6] |

| Density | N/A | 1.412 g/cm³ | [3][7] |

| Storage | Sealed in dry, room temperature | Refrigerator, under inert atmosphere |[5][7] |

Synthesis and Manufacturing

The principal and most direct synthetic pathway to 4-aminobenzene-1,2-diol involves the reduction of 4-nitrocatechol.[3][7][8] This precursor is typically synthesized via the nitration of catechol. The choice of reducing agent is a critical experimental decision, balancing factors like yield, purity, safety, and available equipment.

Caption: General synthesis workflow for 4-aminobenzene-1,2-diol HBr.

Experimental Protocol: Synthesis via Chemical Reduction

This protocol describes a robust method using zinc dust in an acidic medium, a common and effective choice for nitro group reduction in a laboratory setting.[8] The acidic environment is crucial for the activity of the zinc reducing agent.

Objective: To synthesize 4-aminobenzene-1,2-diol from 4-nitrocatechol.

Reagents:

-

4-Nitrocatechol (1.0 mole)

-

Deionized Water

-

10 N Hydrochloric Acid (HCl)

-

Zinc Dust (≥1.2 moles per mole of nitro compound)

-

95% Ethanol

-

Activated Carbon

Procedure:

-

Reaction Setup: In a reaction vessel equipped for reflux and stirring, create a suspension of 4-nitrocatechol (e.g., 155 g, 1.0 mole) in deionized water (e.g., 2.6 L).[8]

-

Acidification: Add 10 N HCl (e.g., 104 mL, ~1.04 mole) to the suspension.[8]

-

Reduction: While stirring vigorously, gradually add zinc dust (e.g., 544 g, 8.3 moles) in portions to control the exothermic reaction.[8]

-

Reflux: Heat the reaction mixture to reflux and maintain for a minimum of 8 hours, monitoring the reaction progress (e.g., by TLC) for the disappearance of the starting material.[8]

-

Work-up: After cooling to room temperature, remove the excess zinc and inorganic salts by vacuum filtration.

-

Purification: Wash the collected solids thoroughly with 95% ethanol. Combine the filtrate and washes.

-

Decolorization: Add activated carbon to the solution, heat gently, and then filter to remove the carbon and colored impurities.

-

Crystallization: Evaporate the ethanol under reduced pressure until the solution becomes turbid. Cool the concentrate in a freezer to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration to yield 4-aminobenzene-1,2-diol. An expected yield is approximately 75%.[8]

-

Salt Formation: To obtain the hydrobromide salt, the isolated free base would be dissolved in a suitable solvent and treated with an equivalent of hydrobromic acid.

Causality Note: While effective, this method generates metallic waste. An alternative, cleaner approach is catalytic hydrogenation using a catalyst like Palladium on Carbon (Pd/C), which often results in higher purity and yield but requires specialized hydrogenation equipment.[8]

Biological Activity and Mechanism of Action

The therapeutic potential of this compound stems from the biological activities of its parent molecule, 4-aminocatechol. The hydrobromide salt serves as a stable and effective delivery vehicle for this active moiety.

Anti-inflammatory Activity: COX-2 Inhibition

4-aminobenzene-1,2-diol is reported to be a Cyclooxygenase-2 (COX-2) inhibitor.[1][9] The COX-2 enzyme is a key mediator in the inflammatory cascade, responsible for converting arachidonic acid into pro-inflammatory prostaglandins.[1] By selectively inhibiting COX-2, the compound can reduce inflammation and pain, a mechanism shared with well-known NSAIDs. This targeted action is a cornerstone of modern anti-inflammatory drug design.

Caption: Mechanism of COX-2 inhibition by 4-aminobenzene-1,2-diol.

Extracellular Matrix Modulation: MMP Inhibition

The compound has also been shown to inhibit Matrix Metalloproteinases (MMPs).[1][10] MMPs are a family of zinc-dependent enzymes that degrade components of the extracellular matrix.[1] Their overactivity is implicated in pathological conditions like cancer metastasis and arthritis. The mechanism of inhibition is likely rooted in the catechol moiety, which is a known zinc-binding group, allowing it to chelate the essential zinc ion in the MMP active site and block its enzymatic function.[1]

Applications in Research and Drug Development

The unique combination of stability and biological activity makes this compound a versatile tool for scientists.

-

Formulation Studies: Its primary advantage is its use as a stabilized catecholamine salt. This is particularly valuable in developing stable liquid formulations, such as ophthalmic solutions, where the degradation of active ingredients is a critical challenge.

-

Medicinal Chemistry: It serves as a key building block and starting point for the synthesis of more complex drug candidates targeting inflammatory diseases and cancer.[7][9]

-

Industrial Synthesis: The parent compound is used as an intermediate in the production of dyes and pigments and as a monomer in polymerization processes.[2][9]

-

Biological Reagent: While some sources mention its use as a staining agent, a comprehensive literature review indicates it is not a standard reagent for visualizing proteins or nucleic acids in molecular biology.[7][11] Its utility may lie in specific histological applications or as a component in dye synthesis.[2]

Analytical Characterization

Confirming the identity, purity, and stability of the compound is a non-negotiable step in any research workflow. A combination of spectroscopic and chromatographic techniques is employed.

Spectroscopic Data Summary

The following data corresponds to the free base, 4-aminobenzene-1,2-diol, and is highly indicative of the core structure of the hydrobromide salt.

Table 3: Spectroscopic Data for 4-aminobenzene-1,2-diol (Free Base)

| Technique | Observed Features | Interpretation | Source(s) |

|---|---|---|---|

| ¹H NMR | Aromatic protons: ~6.0-8.0 ppm. Broad singlets for -NH₂ and -OH groups. | Confirms the presence and chemical environment of protons on the aromatic ring and functional groups. | [3][12] |

| ¹³C NMR | Six distinct signals for the aromatic carbons. | Indicates the six unique carbon environments in the benzene ring, with shifts influenced by the electron-donating amino and hydroxyl groups. | [3][12] |

| FTIR (cm⁻¹) | Broad O-H stretch: 3200-3600. N-H stretch (two bands): 3300-3500. Phenolic C-O stretch: 1200-1300. Aromatic C=C stretch: 1400-1600. | Identifies the key functional groups (-OH, -NH₂, aromatic ring) present in the molecule. | [3] |

| Mass Spec. | Molecular ion peak (M+) expected at m/z 125.13. | Confirms the molecular weight of the free base. |[3] |

Experimental Protocol: Quality Control via HPLC

A robust High-Performance Liquid Chromatography (HPLC) method is essential for assessing the purity of this compound and monitoring its stability over time. The following is a self-validating, foundational protocol that serves as an excellent starting point for method development.

Objective: To determine the purity of a this compound sample.

Instrumentation & Reagents:

-

HPLC system with a UV-Vis detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

-

Sample Diluent: 50:50 Water/Acetonitrile

Procedure:

-

Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of ~1 mg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Detection Wavelength: 280 nm (Catechols typically absorb in this region)

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-17 min: 95% B

-

17-18 min: 95% to 5% B

-

18-20 min: 5% B (Re-equilibration)

-

-

-

Data Analysis: Integrate the peak areas from the resulting chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Safety, Handling, and Storage

Due to its biological activity and chemical nature, this compound must be handled with appropriate caution. Crucially, users must consult the specific Safety Data Sheet (SDS) provided by their supplier , as hazard classifications can vary.

Table 4: Hazard Identification Summary

| Hazard Class | GHS Code | Hazard Statement | Source(s) |

|---|---|---|---|

| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [5] |

| Skin Irritation | H315 | Causes skin irritation. | [5] |

| Serious Eye Irritation | H319 | Causes serious eye irritation. | [5] |

| Respiratory Irritation | H335 | May cause respiratory irritation. | [5] |

| Skin Sensitization | H317 | May cause an allergic skin reaction. | [13] |

| Carcinogenicity | H350 | May cause cancer. | [13] |

| Aquatic Hazard | H410 | Very toxic to aquatic life with long lasting effects. |[13] |

Handling and Storage Workflow

Caption: Recommended workflow for safe handling and storage.

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors.[13]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.

-

Hygiene: Avoid all personal contact. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[13]

-

Storage: Keep the container tightly closed and store in a dry, well-ventilated area at room temperature as recommended by suppliers.[5]

References

-

CAS#:158627-59-9 | 4-Amino-1,2-benzenediol hydrobromide (1:1). (n.d.). Chemsrc. Retrieved January 10, 2026, from [Link]

-

This compound | C6H8BrNO2 | CID 42614270. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

-

Supporting Information. (2007). Wiley-VCH. Retrieved January 10, 2026, from [Link]

-

This compound (C007B-014897). (n.d.). Cenmed Enterprises. Retrieved January 10, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | C6H8BrNO2 | CID 42614270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 158627-59-9 [sigmaaldrich.com]

- 6. CAS#:158627-59-9 | 4-Amino-1,2-benzenediol hydrobromide (1:1) | Chemsrc [chemsrc.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Buy 4-aminobenzene-1,2-diol | 13047-04-6 [smolecule.com]

- 10. 4-aminobenzene-1,2-diol | 4956-56-3 [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

mechanism of action of 4-Aminobenzene-1,2-diol

An In-Depth Technical Guide to the Mechanism of Action of 4-Aminobenzene-1,2-diol

Introduction

4-Aminobenzene-1,2-diol, also known as 4-aminocatechol or 3,4-dihydroxyaniline, is an aromatic organic compound featuring a benzene ring substituted with both an amino group and two adjacent (vicinal) hydroxyl groups.[1][2] This unique structure imparts a rich chemical reactivity, making it a versatile intermediate in the synthesis of pharmaceuticals and fine chemicals.[3] Its biological activities have garnered significant interest in medicinal chemistry, particularly for its potential as an anti-inflammatory and anti-cancer agent.[1][4] However, the same chemical functionalities that provide therapeutic potential also predispose it to metabolic activation into reactive species, raising important toxicological considerations.

This guide provides a comprehensive exploration of the multifaceted mechanism of action of 4-aminobenzene-1,2-diol, synthesizing data from biochemical assays, toxicological studies, and metabolic research. We will delve into its direct enzymatic interactions, its capacity for redox cycling and induction of oxidative stress, and the resulting downstream effects on cellular macromolecules, including DNA and proteins.

Physicochemical Properties

A foundational understanding of 4-aminobenzene-1,2-diol begins with its chemical and physical properties, which dictate its behavior in biological systems.

| Property | Value | Source |

| IUPAC Name | 4-aminobenzene-1,2-diol | [1][5] |

| Synonyms | 4-Aminocatechol, 3,4-Dihydroxyaniline | [1][5] |

| CAS Number | 13047-04-6 | [1][5] |

| Molecular Formula | C₆H₇NO₂ | [1][5][6] |

| Molecular Weight | 125.13 g/mol | [1][5][6] |

| Appearance | White to off-white crystalline solid | [1][5] |

| Solubility | Soluble in water and alcohol | [1][5] |

| Boiling Point | 351.9°C at 760 mmHg | [1][5] |

| Density | 1.412 g/cm³ | [1][5] |

Core Mechanisms of Action

The biological effects of 4-aminobenzene-1,2-diol are not mediated by a single pathway but rather a confluence of interactions, ranging from specific enzyme inhibition to broader, more disruptive processes like oxidative stress.

Enzyme Inhibition: A Potential Therapeutic Avenue

Research has identified 4-aminobenzene-1,2-diol as an inhibitor of key enzyme families implicated in inflammation and cancer progression.[4]

-

Cyclooxygenase-2 (COX-2) Inhibition : The compound is reported to be a COX-2 inhibitor.[4][6] By blocking the COX-2 enzyme, it can prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[1][4] This mechanism forms the basis of its potential as an anti-inflammatory agent.[6] It is crucial to note, however, that specific half-maximal inhibitory concentration (IC50) values for 4-aminobenzene-1,2-diol against COX-2 are not widely available in public literature, making direct potency comparisons with established drugs challenging.[4]

-

Matrix Metalloproteinase (MMP) Inhibition : 4-Aminobenzene-1,2-diol is also known to inhibit MMPs.[4] This family of enzymes is responsible for degrading the extracellular matrix, a process that is critical for cancer cell invasion and metastasis.[4] The inhibition of MMPs suggests a potential anti-cancer application by impeding tumor spread. As with COX-2, specific IC50 values against various MMPs are not readily reported.[4]

Caption: Inhibition of the COX-2 enzyme in the prostaglandin synthesis pathway.

Redox Cycling and Induction of Oxidative Stress

A primary mechanism underlying the toxicity of 4-aminobenzene-1,2-diol is its capacity for redox cycling. The catechol structure is easily oxidized to a semiquinone radical and subsequently to a highly reactive ortho-quinone.[7] This process is cyclical; the ortho-quinone can be reduced back to the hydroquinone by cellular reductases, consuming reducing equivalents like NAD(P)H.[7]

Crucially, during the auto-oxidation of the hydroquinone and semiquinone forms, molecular oxygen (O₂) is reduced to generate reactive oxygen species (ROS), including superoxide anion (O₂•⁻) and hydrogen peroxide (H₂O₂).[7][8] This continuous generation of ROS can overwhelm the cell's antioxidant defenses, leading to a state of oxidative stress. Oxidative stress results in widespread damage to cellular components, including lipids, proteins, and nucleic acids.[9]

Caption: Redox cycling of 4-aminobenzene-1,2-diol leading to ROS and cellular damage.

Genotoxicity: The Link to Carcinogenesis

The ROS generated through redox cycling are highly damaging to DNA.[8] Studies on related benzene metabolites, such as 1,2,4-benzenetriol, have demonstrated that these compounds can induce strong DNA damage, including strand breaks and the formation of alkali-labile sites, preferentially at guanine and thymine residues.[10] This DNA damage is a critical event that can lead to mutations if not properly repaired, providing a direct mechanistic link to carcinogenesis.[8][10][11]

Furthermore, 4-aminobenzene-1,2-diol is a metabolite of aniline, a compound that induces spleen tumors in rats.[12] While aniline itself shows weak genotoxic potential, its metabolites are suspected to be the ultimate carcinogenic species.[12][13] The ability of 4-aminobenzene-1,2-diol to cause DNA damage positions it as a potential contributor to the carcinogenicity observed with parent compounds like aniline.[12]

Covalent Binding to Macromolecules

The ortho-quinone species formed during redox cycling is a highly reactive electrophile. It can readily react with cellular nucleophiles, such as the thiol groups on cysteine residues in proteins, to form stable covalent adducts.[14][15] The formation of protein adducts can alter protein structure and function, disrupting critical cellular processes and contributing to cytotoxicity.[16] This mechanism is a known pathway for the toxicity of many aromatic compounds and is a significant contributor to the liver injury associated with certain aniline-containing drugs.[15][16]

Experimental Protocols for Mechanistic Investigation

To provide actionable insights for researchers, this section details a standard methodology for assessing one of the key mechanisms of action of 4-aminobenzene-1,2-diol.

Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a method to determine the IC50 value of 4-aminobenzene-1,2-diol against the COX-2 enzyme.[4]

Objective: To quantify the inhibitory potency of 4-aminobenzene-1,2-diol on COX-2 activity.

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

Fluorometric COX Probe (e.g., ADHP)

-

Arachidonic Acid (substrate)

-

Test compound (4-aminobenzene-1,2-diol) and reference inhibitor (e.g., Celecoxib)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of 4-aminobenzene-1,2-diol and the reference inhibitor in a suitable solvent (e.g., DMSO).

-

Reaction Setup: In a 96-well plate, add the COX-2 enzyme, assay buffer, and COX probe to each well.

-

Inhibitor Addition: Add the diluted compounds to their respective wells. Include control wells containing solvent only (no inhibitor) and wells with no enzyme (background).

-

Pre-incubation: Pre-incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the compounds to interact with the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically over a set period (e.g., 10 minutes) using appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each concentration.

-

Normalize the rates to the no-inhibitor control to determine the percentage of inhibition for each concentration.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[4]

-

Caption: Experimental workflow for the in vitro COX-2 inhibition assay.

Conclusion

The mechanism of action of 4-aminobenzene-1,2-diol is complex and dual-natured. On one hand, its ability to inhibit enzymes like COX-2 and MMPs presents intriguing possibilities for the development of novel anti-inflammatory and anti-cancer therapeutics.[4] On the other hand, its catechol structure makes it a potent agent for redox cycling, leading to the generation of reactive oxygen species that can cause significant oxidative stress, DNA damage, and protein adduction.[7][8][10] This toxicological profile is critical for drug development professionals to consider, as these effects are mechanistically linked to cytotoxicity and carcinogenicity. A thorough understanding of this mechanistic balance is essential for harnessing the therapeutic potential of 4-aminobenzene-1,2-diol while mitigating its inherent risks.

References

- Benchchem. 4-Aminobenzene-1,2-diol: A Comparative Review of Its Applications and Efficacy.

- PubChem. 4-Aminobenzene-1,2-diol hydrobromide.

- Benchchem. chemical properties of 4-aminobenzene-1,2-diol.

- Smolecule. Buy 4-aminobenzene-1,2-diol | 13047-04-6.

- Benchchem. A Technical Guide to 4-aminobenzene-1,2-diol for Drug Discovery Professionals.

- Benchchem. 4-aminobenzene-1,2-diol | 13047-04-6.

- PubMed. Genotoxic activities of aniline and its metabolites and their relationship to the carcinogenicity of aniline in the spleen of rats.

- PubMed. Human DNA damage induced by 1,2,4-benzenetriol, a benzene metabolite.

- PubMed. Tamoxifen synergizes with 4-(E)-{(4-hydroxyphenylimino)-methylbenzene, 1,2-diol} and 4-(E)-{(p-tolylimino)-methylbenzene-1,2-diol}, novel azaresveratrol analogs, in inhibiting the proliferation of breast cancer cells.

- Benchchem. Synthesis of 4-aminobenzene-1,2-diol from 4-nitrocatechol: Application Notes and Protocols.

- PubMed. Oxidative DNA damage and apoptosis induced by benzene metabolites.

- PubMed. Role of aniline metabolites in aniline-induced hemolytic anemia.

- ResearchGate. The Potential Role of Redox Cycling as a Mechanism for Chemical Teratogenesis.

- Cresset Group. Aniline replacement in drug-like compounds.

- Research Communities. Masking and targeted release of redox-cycling ortho-quinones via a C–C bond-cleaving 1,6-elimination.

- YouTube. Overview of DNA Damage.

- PMC - NIH. Characterization of various classes of protein adducts.

- Taylor & Francis. Adducts – Knowledge and References.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Buy 4-aminobenzene-1,2-diol | 13047-04-6 [smolecule.com]

- 7. communities.springernature.com [communities.springernature.com]

- 8. Oxidative DNA damage and apoptosis induced by benzene metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Human DNA damage induced by 1,2,4-benzenetriol, a benzene metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Genotoxic activities of aniline and its metabolites and their relationship to the carcinogenicity of aniline in the spleen of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Role of aniline metabolites in aniline-induced hemolytic anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Characterization of various classes of protein adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. cresset-group.com [cresset-group.com]

4-Aminobenzene-1,2-diol hydrobromide solubility in organic solvents

<An In-Depth Technical Guide to the Organic Solvent Solubility of 4-Aminobenzene-1,2-diol hydrobromide

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound (CAS: 158627-59-9) in organic solvents.[1][2][3] Directed at researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. Given the scarcity of published quantitative solubility values for this specific salt, this guide emphasizes the foundational physicochemical principles that govern its solubility. We present a theoretical analysis of the solute-solvent interactions, a qualitative prediction of solubility across different solvent classes, and a detailed, field-tested experimental protocol for accurate solubility determination. Our objective is to empower researchers with the predictive understanding and practical methodology required to effectively utilize this compound in their work.

Introduction: The Challenge of Predicting Solubility

4-Aminobenzene-1,2-diol, also known as 4-aminocatechol, is a versatile aromatic compound featuring an amino group and two adjacent hydroxyl groups.[4] Its hydrobromide salt form is often used to improve stability and handling. However, the introduction of the ionic hydrobromide component fundamentally alters its solubility profile compared to the free base, presenting a significant challenge for researchers. Low or unpredictable solubility can lead to unreliable results in in vitro assays, complicate reaction chemistry, and create formidable hurdles in formulation development.[5]

This guide addresses this challenge directly. Instead of relying on non-existent datasets, we will build a predictive model from first principles and provide the tools to generate reliable, empirical data.

Physicochemical Characterization of this compound

Understanding the solubility of a compound begins with a thorough analysis of its molecular structure and resulting physical properties.

Molecular Structure: C₆H₈BrNO₂[1] Molecular Weight: 206.04 g/mol [1] Form: Solid[3]

The molecule can be deconstructed into three key features that dictate its interaction with solvents:

-

The Aromatic Catechol Core: The benzene ring substituted with two hydroxyl (-OH) groups is inherently polar and capable of acting as a hydrogen bond donor.

-

The Amino Group: The primary amine (-NH₂) is also polar and can act as both a hydrogen bond donor and acceptor.

-

The Hydrobromide Salt: This is the most critical feature for solubility in organic solvents. The compound exists as an ion pair: a protonated aminocatechol cation and a bromide anion. To dissolve, a solvent must overcome the significant crystal lattice energy of this salt.

These features render the molecule highly polar and ionic. Therefore, its dissolution is not a simple process of solvation but a complex interplay between the solvent's ability to break down the ionic lattice and solvate the resulting ions.

The Theoretical Framework: "Like Dissolves Like" for Ionic Salts

The principle of "like dissolves like" provides a foundational, albeit simplified, model for prediction. For an ionic salt like this compound, solubility is governed by the solvent's ability to stabilize the separated cation and anion. This is primarily influenced by three solvent properties: polarity, dielectric constant, and hydrogen bonding capability.

-

Polarity & Dielectric Constant: A high dielectric constant is crucial for dissolving ionic compounds. It reduces the electrostatic force between the cation and anion, allowing them to separate and become solvated. Solvents with a high dielectric constant are better able to shield the ions from each other.

-

Hydrogen Bonding: Polar protic solvents, which can donate hydrogen bonds (e.g., methanol, ethanol), are particularly effective at solvating the bromide anion. Polar aprotic solvents (e.g., DMSO, DMF) are excellent at solvating the protonated aminocatechol cation through dipole-dipole interactions.

-

Lattice Energy vs. Solvation Energy: For dissolution to occur, the energy released from the solvation of the ions (solvation energy) must be greater than the energy required to break apart the crystal lattice (lattice energy).

The relationship between these forces is visualized below.

Caption: Key thermodynamic forces governing solubility.

Qualitative Solubility Predictions

Based on the principles above, we can predict the solubility of this compound in common organic solvents. This qualitative assessment is invaluable for initial experimental design. While the parent compound, 4-aminophenol, is very soluble in DMSO and soluble in alcohols, the hydrobromide salt's behavior will be more extreme.[6][7]

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | High dielectric constants and strong dipole moments effectively solvate the cation. Excellent overall solvating power for polar salts. |

| Polar Protic | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with both ions. Good solvating power, though generally lower dielectric constants than polar aprotics. |

| Slightly Polar | Acetone, Ethyl Acetate | Low to Very Low | Lower dielectric constants and weaker hydrogen bonding ability are insufficient to overcome the crystal lattice energy effectively. |

| Non-Polar | Toluene, Hexane, Diethyl Ether | Insoluble | Lack the polarity and dielectric constant required to separate and stabilize the ions. |

Experimental Protocol for Thermodynamic Solubility Determination

The most reliable way to quantify solubility is through the isothermal shake-flask method, which is considered the gold standard for determining equilibrium solubility.[5][8][9] This protocol ensures that the solution has reached saturation, providing a true thermodynamic value.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or HPLC system

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Method.

Step-by-Step Methodology

-

Preparation of Calibration Curve: a. Prepare a stock solution of this compound of known concentration in the chosen solvent. b. Perform a serial dilution to create at least five standards of decreasing concentration. c. Analyze each standard using the chosen analytical method (UV-Vis or HPLC) to generate a calibration curve (Absorbance vs. Concentration).[10][11] The relationship should be linear.[10]

-

Sample Incubation: a. Add an excess amount of solid this compound to a series of vials. A key indicator of "excess" is the presence of undissolved solid throughout the experiment. b. Accurately add a known volume of the desired organic solvent to each vial. c. Seal the vials tightly to prevent solvent evaporation. d. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48 hours being ideal to ensure saturation is complete.[11][12]

-

Sample Processing and Analysis: a. After incubation, remove the vials and allow any undissolved solid to settle for at least 1 hour at the same constant temperature. b. Carefully withdraw a sample of the clear supernatant using a syringe. c. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles. d. Accurately dilute the filtered sample with the same solvent to bring its concentration into the linear range of the previously established calibration curve. e. Analyze the diluted sample using the same analytical method.

-

Data Calculation: a. Using the calibration curve, determine the concentration of the diluted sample. b. Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor. c. The final value represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Conclusion and Best Practices

-

Prediction: High solubility is anticipated in polar aprotic solvents like DMSO and DMF. Moderate to high solubility is expected in polar protic solvents like methanol. Poor solubility is predicted for less polar and non-polar solvents.

-

Determination: The isothermal shake-flask method coupled with UV-Vis or HPLC analysis is the recommended gold-standard protocol for generating accurate and reliable thermodynamic solubility data.[8]

-

Causality: Always ensure true equilibrium has been reached by allowing sufficient incubation time (24-48 hours). The presence of excess, undissolved solid is a necessary condition for a valid saturation experiment.[8] Temperature control is paramount as solubility is temperature-dependent.[13]

By combining theoretical prediction with rigorous experimental validation, researchers can confidently handle and deploy this compound in a variety of scientific applications, from organic synthesis to drug discovery.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Patel, S. et al. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports. [Link]

-

Wikipedia. 4-Aminophenol. [Link]

-

Bergström, C.A.S. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

ResearchGate. How I can determination of the solubility constant by using Uv-Vis spectrophotometer? [Link]

-

European Union. Standard Operating Procedure for solubility testing. [Link]

-

Van der Maelen, C. et al. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. [Link]

-

DeSimone, J.M. et al. UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry. [Link]

-

University of the Free State. UV Spectrophotometric method for the identification and solubility determination of nevirapine. Ingenta Connect. [Link]

-

Slideshare. solubility experimental methods.pptx. [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

PubChem. 4-Aminophenol. National Center for Biotechnology Information. [Link]

-

ResearchGate. Solubility Behaviors and Correlations of Common Organic Solvents. [Link]

-

National Institute of Environmental Health Sciences. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

-

PubMed. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. [Link]

-

PubMed Central. Physics-Based Solubility Prediction for Organic Molecules. [Link]

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Chemsrc. N-(4-bromophenyl)hydroxylamine | CAS#:10468-46-9. [Link]

-

Research Journal of Pharmacy and Technology. Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. [Link]

-

PubMed. Prediction of solubility of drugs and other compounds in organic solvents. [Link]

-

ResearchGate. 1236 SOLUBILITY MEASUREMENTS. [Link]

-

National Institutes of Health. Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

-

National Bureau of Standards. Circular of the Bureau of Standards no. 514: table of dielectric constants of pure liquids. [Link]

-

University of Rochester. Reagents & Solvents: Solvents and Polarity. [Link]

-

Abbvie. COMMON SOLVENT PROPERTIES. [Link]

-

Organic Chemistry Data. Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

Sources

- 1. This compound | C6H8BrNO2 | CID 42614270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | 158627-59-9 [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. 4-Aminophenol - Wikipedia [en.wikipedia.org]

- 7. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ingentaconnect.com [ingentaconnect.com]

- 12. rjptonline.org [rjptonline.org]

- 13. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data of 4-Aminobenzene-1,2-diol hydrobromide

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Aminobenzene-1,2-diol Hydrobromide

This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 158627-59-9), a key intermediate in pharmaceutical synthesis and research.[1][2][3] Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to explain the causality behind experimental choices and interpretive reasoning, ensuring a robust and validated understanding of the compound's structural identity.

Compound Profile and Strategic Importance

4-Aminobenzene-1,2-diol, also known as 4-aminocatechol, is an aromatic compound featuring an amino group and two adjacent hydroxyl groups on a benzene ring.[4] The hydrobromide salt enhances stability and handling properties, making it a practical choice for laboratory use. A thorough spectroscopic characterization is non-negotiable in a regulated environment, as it forms the foundational identity proof required for any subsequent synthetic application or biological study. The convergence of data from multiple orthogonal techniques—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—provides the necessary confirmation of structure, purity, and integrity.

| Property | Value | Source |

| IUPAC Name | 4-aminobenzene-1,2-diol;hydrobromide | [5] |

| Synonyms | 4-Aminocatechol hydrobromide, 3,4-Dihydroxyaniline hydrobromide | [5] |

| CAS Number | 158627-59-9 | |

| Molecular Formula | C₆H₈BrNO₂ | [5] |

| Molecular Weight | 206.04 g/mol | [2][3][5] |

| Appearance | White to off-white crystalline solid | [6] |

| Storage | Sealed in dry, room temperature conditions |

Infrared (IR) Spectroscopy: Probing Functional Groups

2.1. Theoretical Principle

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The specific frequencies absorbed are characteristic of the bonds and functional groups present. For this compound, IR is invaluable for rapidly confirming the presence of hydroxyl (-OH), ammonium (-NH₃⁺), and aromatic (C=C) functionalities.

2.2. Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

The choice of ATR-FTIR is deliberate for its speed, minimal sample preparation, and suitability for solid samples, eliminating the need for KBr pellets which can introduce moisture artifacts.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage to computationally subtract atmospheric (H₂O, CO₂) absorptions from the sample spectrum.

-

Sample Application: Place a small amount (1-2 mg) of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal. This is critical for achieving a strong, high-quality signal.

-

Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.

Caption: ATR-FTIR experimental workflow.

2.3. Data Interpretation

The spectrum is dominated by characteristic absorptions from the key functional groups. The hydrobromide salt form means the amino group is protonated to an ammonium group (-NH₃⁺), significantly influencing its stretching frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Structural Assignment & Causality |

| 3600-3200 (broad) | O-H stretch | The phenolic hydroxyl groups. The broadness is a direct result of intermolecular hydrogen bonding, which creates a continuum of vibrational energy states.[6] |

| 3200-2800 (very broad) | N-H⁺ stretch | The ammonium salt. This band is typically very broad and strong, often overlapping with the O-H and C-H stretches. Its presence is a key indicator of the hydrobromide salt form. |

| ~3050 | Aromatic C-H stretch | Stretching of the C-H bonds on the benzene ring, typically appearing just above 3000 cm⁻¹.[7] |

| ~1600-1450 | Aromatic C=C stretch | In-ring carbon-carbon stretching vibrations of the benzene ring. Multiple bands are expected in this region.[6][7] |

| ~1250 | Phenolic C-O stretch | The stretching vibration of the carbon-oxygen bond of the phenol groups.[6] |

| 900-675 | Aromatic C-H oop bend | Out-of-plane ("oop") bending of the C-H bonds on the ring. The specific pattern can sometimes help deduce the substitution pattern.[7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

3.1. Theoretical Principle

NMR spectroscopy probes the magnetic properties of atomic nuclei (¹H and ¹³C). When placed in a strong magnetic field, these nuclei absorb radiofrequency radiation at specific frequencies (chemical shifts) depending on their local electronic environment. NMR provides detailed information about the connectivity and chemical environment of atoms, making it the most powerful tool for unambiguous structure elucidation.

3.2. Experimental Protocol

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected for its ability to dissolve the polar hydrobromide salt and because its residual proton signal does not obscure key regions of the spectrum. Furthermore, its hygroscopic nature can facilitate the exchange of labile protons (from -OH and -NH₃⁺) with D₂O for peak identification.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube. Ensure complete dissolution.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is tuned and the magnetic field is "shimmed" to maximize homogeneity, which is essential for high-resolution spectra.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 90° pulse angle, a sufficient relaxation delay (e.g., 1-2 seconds), and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans are required. A spectral width of ~220 ppm is standard.

-

(Optional) D₂O Exchange: To confirm the identity of -OH and -NH₃⁺ protons, add a drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. Labile protons will exchange with deuterium and their signals will disappear or significantly diminish.

Caption: NMR sample preparation and acquisition workflow.

3.3. ¹H NMR Data Interpretation

The aromatic region is expected to show three distinct signals corresponding to the three protons on the benzene ring. The signals from the hydroxyl and ammonium protons will be broad and disappear upon D₂O exchange.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment & Causality |

| ~9.0-10.0 | Broad singlet | 3H | -NH₃⁺ : The amino group is protonated, shifting its signal significantly downfield due to the positive charge. Its protons are acidic and exchangeable. |

| ~8.5-9.5 | Broad singlet | 2H | -OH : Phenolic protons are acidic and their chemical shift is concentration and temperature dependent. They appear as broad signals due to exchange and hydrogen bonding. |

| ~6.5-7.0 | Multiplets | 3H | Ar-H : The three aromatic protons. Their specific shifts and coupling patterns (doublets, doublet of doublets) are determined by their position relative to the electron-donating -OH and -NH₃⁺ groups. |

3.4. ¹³C NMR Data Interpretation

A proton-decoupled ¹³C NMR spectrum should display six distinct signals for the six aromatic carbons, as the molecule has no plane of symmetry.

| Chemical Shift (δ, ppm) | Assignment & Causality |

| ~140-150 | C-OH : Carbons directly attached to the highly electronegative oxygen atoms are significantly deshielded and appear furthest downfield. Two distinct signals are expected. |

| ~125-135 | C-NH₃⁺ : The carbon bonded to the ammonium group is also shifted downfield, though typically less so than the C-OH carbons. |

| ~110-120 | C-H : The remaining three aromatic carbons. Their shifts are influenced by the combined electronic effects of the substituents. |

Mass Spectrometry (MS): Determining Molecular Mass

4.1. Theoretical Principle

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For a salt like this compound, a soft ionization technique such as Electrospray Ionization (ESI) is the method of choice. It allows the intact cation of the molecule to be observed, providing definitive confirmation of its molecular weight.

4.2. Experimental Protocol: ESI-MS

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or a water/acetonitrile mixture.

-

Infusion: The solution is infused at a slow, constant rate (e.g., 5-10 µL/min) into the ESI source of the mass spectrometer.

-

Ionization: A high voltage is applied to the infusion capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions (in this case, the protonated molecule) are ejected into the gas phase. This is typically run in positive ion mode.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Caption: Electrospray Ionization Mass Spectrometry (ESI-MS) workflow.

4.3. Data Interpretation

The primary goal is to observe the molecular ion of the organic base. The hydrobromide salt will dissociate in solution.

-

Expected Ion: In positive ion mode, the base molecule (C₆H₇NO₂, MW = 125.13 g/mol ) will capture a proton.

-

Predicted m/z: The expected signal is the protonated molecule, [M+H]⁺, at an m/z of approximately 126.1 . High-resolution mass spectrometry can confirm the elemental composition to within a few parts per million. The bromide ion (Br⁻) would be observed in negative ion mode.

Integrated Spectroscopic Analysis

No single technique provides a complete structural picture. The trustworthiness of the identification comes from the logical convergence of all data points.

Caption: Logical convergence of spectroscopic data to confirm structure.

-

IR confirms the presence of the key functional groups: hydroxyl, ammonium, and the aromatic ring.

-

¹H and ¹³C NMR confirm the carbon-hydrogen framework: a trisubstituted benzene ring with three distinct protons and six unique carbons, and validates the presence and number of labile protons corresponding to the hydroxyl and ammonium groups.

-

MS confirms the molecular weight of the parent organic base, providing the final piece of the structural puzzle.

Safety and Handling

Based on available safety data, this compound should be handled with care.

-

Hazards: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[8]

-

Handling: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder. Avoid contact with skin and eyes.[8]

Conclusion

The spectroscopic characterization of this compound is a clear and self-validating process when approached systematically. The combined application of IR, NMR (¹H and ¹³C), and ESI-MS provides unambiguous confirmation of its molecular structure. The data presented in this guide serve as a benchmark for researchers, ensuring the identity and quality of this important chemical building block for its use in drug discovery and development.

References

-

A spectrophotometric assay for the detection of 2-aminophenols in biological samples. National Library of Medicine. Available at: [Link] [Accessed January 10, 2026].

-

Eco-friendly spectrophotometric methods for concurrent analysis of phenol, 2-aminophenol, and 4-aminophenol in ternary mixtures and water samples: assessment of environmental sustainability. National Institutes of Health. Available at: [Link] [Accessed January 10, 2026].

-

View of Spectrophotometric Determination of Aminophenol Isomers Via Oxidative Coupling Reaction with 4-Aminoantipyrine. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link] [Accessed January 10, 2026].

-

Selective Spectrophotometric Method for the Determination of p-Aminophenol. ACS Publications. Available at: [Link] [Accessed January 10, 2026].

-

UV-Vis Spectrum of 4-aminophenol. SIELC Technologies. Available at: [Link] [Accessed January 10, 2026].

-

This compound | C6H8BrNO2 | CID 42614270. PubChem. Available at: [Link] [Accessed January 10, 2026].

-

This compound (C007B-014897). Cenmed Enterprises. Available at: [Link] [Accessed January 10, 2026].

-

12 Examples of IR-Spectra. Thieme. Available at: [Link] [Accessed January 10, 2026].

-

11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link] [Accessed January 10, 2026].

-

Ch13 - Sample IR spectra. University of Calgary. Available at: [Link] [Accessed January 10, 2026].

Sources

- 1. 158627-59-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. cenmed.com [cenmed.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C6H8BrNO2 | CID 42614270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of 4-Aminobenzene-1,2-diol Hydrobromide

Abstract

This technical guide provides a detailed examination of the molecular structure and chemical bonding of 4-Aminobenzene-1,2-diol hydrobromide (CAS Number: 158627-59-9).[1] Also known as 4-aminocatechol hydrobromide, this compound is a valuable intermediate in medicinal chemistry and organic synthesis.[2][3] Its utility stems from the unique arrangement of an amino group and two vicinal hydroxyl groups on a benzene ring.[4] This document will dissect the covalent and ionic bonding, electronic effects, and three-dimensional structure of the molecule. Methodologies for its characterization and synthesis are also discussed, providing a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction and Chemical Identity

4-Aminobenzene-1,2-diol, in its hydrobromide salt form, is an aromatic organic compound.[5] The parent molecule, 4-aminobenzene-1,2-diol (also known as 4-aminocatechol), is a phenol derivative that combines the functionalities of a catechol and an aniline.[2][6] The formation of the hydrobromide salt enhances the compound's stability and shelf-life, making it particularly useful for formulation studies. The presence of both hydrogen-bond-donating (hydroxyl, ammonium) and accepting (hydroxyl, bromide) groups, along with an aromatic scaffold, makes it an intriguing building block for developing pharmacologically active agents, including derivatives with potential anticancer and enzyme-inhibitory activities.[7][8]

Nomenclature and Physicochemical Properties

A clear understanding of the compound's identity is crucial for accurate literature research and experimental design.

| Property | Value | Source |

| IUPAC Name | 4-aminobenzene-1,2-diol;hydrobromide | [1] |

| Synonyms | 4-Aminocatechol HBr, 4-Amino-1,2-benzenediol hydrobromide | [1] |

| CAS Number | 158627-59-9 | [1] |

| Molecular Formula | C₆H₈BrNO₂ | [1] |

| Molecular Weight | 206.04 g/mol | [1][9] |

| Appearance | Solid | |

| Purity | Typically ≥97% | |

| Storage | Sealed in dry, room temperature conditions |

Deep Dive into Molecular Structure and Bonding

The properties and reactivity of this compound are a direct consequence of its intricate bonding arrangement, which includes a combination of strong covalent bonds within the organic cation and ionic interactions with the bromide anion.

The Cation: 4-Ammoniobenzene-1,2-diol

The organic component of the salt is a protonated form of 4-aminobenzene-1,2-diol.

-

Aromatic Core: The foundation of the molecule is a benzene ring, a planar hexagonal structure of six carbon atoms. Each carbon atom is sp² hybridized, forming three sigma (σ) bonds with two adjacent carbons and one other atom (either a hydrogen or a substituent). The remaining p-orbital on each carbon atom overlaps sideways with its neighbors, creating a delocalized pi (π) system of six electrons above and below the plane of the ring. This delocalization is responsible for the aromaticity and thermodynamic stability of the ring.

-

Substituents and Covalent Bonds:

-

Hydroxyl Groups (-OH): Two hydroxyl groups are attached to adjacent carbons (C1 and C2). The C-O and O-H bonds are single covalent σ bonds. The oxygen atoms also possess two lone pairs of electrons.

-

Ammonium Group (-NH₃⁺): At the C4 position, the amino group of the parent molecule has accepted a proton (H⁺) from hydrobromic acid. This results in the formation of a positively charged ammonium group. The nitrogen atom forms four covalent σ bonds: one with the benzene ring (C-N) and three with hydrogen atoms (N-H).

-

The Anion: Bromide (Br⁻)

The bromide ion is a monatomic anion with a -1 charge, formed when the hydrogen bromide molecule donates its proton.

The Ionic Bond

The primary interaction holding the salt together is the electrostatic force of attraction between the positively charged ammonium group (-NH₃⁺) of the organic cation and the negatively charged bromide anion (Br⁻). This ionic bond is non-directional and is a defining feature of the compound's crystalline structure.

Caption: Molecular structure of this compound.

Electronic Effects and Their Influence on Bonding

The interplay of inductive and resonance effects from the substituents significantly influences the electron density distribution within the aromatic ring.

-

Inductive Effect (-I): The oxygen and protonated nitrogen atoms are highly electronegative. They pull electron density away from the benzene ring through the sigma bonds. This electron-withdrawing inductive effect deactivates the ring, making it less susceptible to electrophilic attack compared to benzene.

-

Resonance Effect (+M): In the unprotonated parent molecule (4-aminobenzene-1,2-diol), the lone pairs on the nitrogen and oxygen atoms can be delocalized into the π-system of the ring. This electron-donating resonance effect increases electron density, particularly at the ortho and para positions relative to the substituents. However, upon protonation to form the ammonium group (-NH₃⁺), the nitrogen atom no longer has a lone pair to donate. Its ability to participate in resonance is eliminated, and it acts purely as an inductively withdrawing group. The hydroxyl groups, however, can still exert a +M effect.

Caption: Logical flow of electronic effects upon salt formation.

Synthesis and Characterization

General Synthesis Route

The synthesis of 4-aminobenzene-1,2-diol typically involves a multi-step process, often starting from catechol. A common industrial method involves the protection of the hydroxyl groups, followed by nitration and subsequent reduction of the nitro group to an amine.[3][10]

A patented, high-yield method uses benzyl chloride as a protecting agent. The benzyl groups direct nitration to the 4-position. A key advantage of this route is that the reduction of the nitro group via catalytic hydrogenation simultaneously removes the benzyl protecting groups (hydrogenolysis), streamlining the process.[8]

General Synthesis Workflow:

-

Protection: Catechol is reacted with benzyl chloride to form catechol dibenzyl ether.[8]

-

Nitration: The protected catechol is nitrated using nitric acid to introduce a nitro group at the 4-position.[8]

-

Reduction & Deprotection: The 4-nitrocatechol derivative is reduced, typically using H₂ gas with a Palladium on Carbon (Pd/C) catalyst. This step converts the nitro group to an amino group and cleaves the benzyl ethers to regenerate the hydroxyl groups.[3][8]

-

Salt Formation: The resulting 4-aminobenzene-1,2-diol is then treated with hydrobromic acid to precipitate the hydrobromide salt.

Structural Characterization Protocols

Confirming the molecular structure and bonding requires a suite of analytical techniques.

Protocol 1: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Methodology: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. The pellet is then analyzed in an FTIR spectrometer.[11]

-

Expected Data:

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the connectivity and chemical environment of the hydrogen and carbon atoms.

-

Methodology: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄, and analyzed in an NMR spectrometer.[11]

-

Expected Data:

-

¹H NMR: Distinct signals for the protons on the aromatic ring, the hydroxyl groups, and the ammonium group. The integration of these signals will correspond to the number of protons in each environment.

-

¹³C NMR: Six unique signals are expected for the six carbon atoms of the benzene ring, as they are in chemically distinct environments.[5]

-

Safety and Handling

4-Aminobenzene-1,2-diol and its salts must be handled with appropriate safety precautions due to their potential hazards. Based on analogous compounds like aromatic amines and catechols, it should be treated as a substance of high concern.[12]

-

Hazards: May be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[13][14]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[12] When handling the solid powder, a NIOSH-approved respirator is recommended to prevent inhalation.[12]

-

Handling: All manipulations should be conducted in a well-ventilated chemical fume hood.[13] Avoid creating dust.[14]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][14]

Conclusion

This compound possesses a rich chemical structure defined by its aromatic core, multiple functional groups, and the interplay of covalent and ionic bonding. The protonation of the amino group is a key feature, creating an ionic center and significantly altering the electronic landscape of the molecule by eliminating the nitrogen's resonance contribution. This detailed understanding of its structure and bonding is fundamental for its effective application in the rational design of new pharmaceuticals and fine chemicals. The synthetic and analytical protocols outlined herein provide a framework for researchers to confidently work with this versatile chemical building block.

References

- BenchChem. (2025). Chemical properties of 4-aminobenzene-1,2-diol. BenchChem. [Source]

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Sigma-Aldrich. (n.d.). This compound. MilliporeSigma.

- BenchChem. (2025). Application Notes and Protocols: Handling and Storage of 4-Aminobenzene-1,2-diol. BenchChem. [Source]

- BenchChem. (2025). Navigating the Safe Handling of 4-aminobenzene-1,2-diol: A Comprehensive Guide. BenchChem. [Source]

- BenchChem. (2025). A Technical Guide to 4-aminobenzene-1,2-diol for Drug Discovery Professionals. BenchChem. [Source]

- Fisher Scientific. (2023). Safety Data Sheet: 5-Aminobenzene-1,3-diol hydrochloride. Fisher Scientific. [Source]

- Cenmed Enterprises. (n.d.). This compound (C007B-014897). Cenmed Enterprises. [Source]

- BenchChem. (2025). A Technical Guide to the Physical Characteristics of 4-aminobenzene-1,2-diol Crystals. BenchChem. [Source]

- BenchChem. (2025). Synthesis of 4-aminobenzene-1,2-diol from 4-nitrocatechol: Application Notes and Protocols. BenchChem. [Source]

- BenchChem. (2025).

- BenchChem. (n.d.). 4-aminobenzene-1,2-diol | 13047-04-6. BenchChem. [Source]